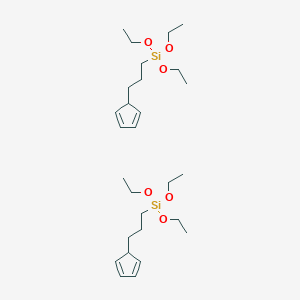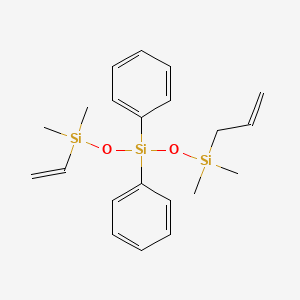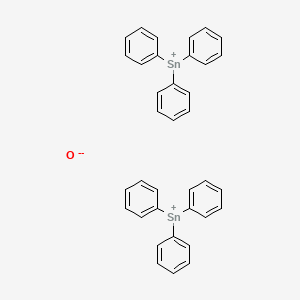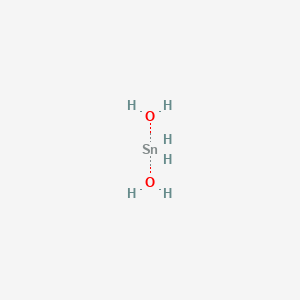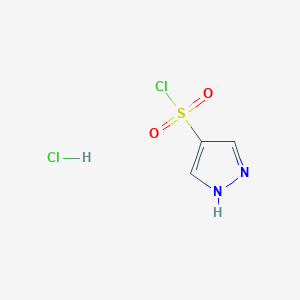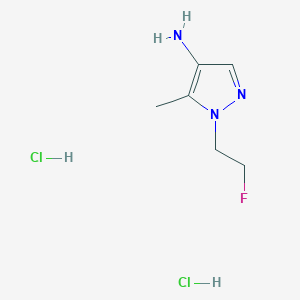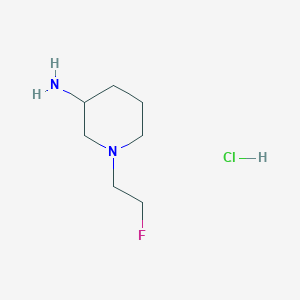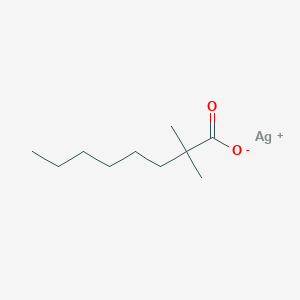
silver;2,2-dimethyloctanoate
Overview
Description
Silver;2,2-dimethyloctanoate is a compound that combines silver with 2,2-dimethyloctanoate, a carboxylate anion. This compound is notable for its use in various applications, particularly in the field of printed electronics due to its unique properties such as low sintering temperature and high electrical conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silver;2,2-dimethyloctanoate typically involves the reaction of silver oxide (Ag2O) with 2,2-dimethyloctanoic acid. The reaction is exothermic and can be triggered at a relatively low temperature of around 180°C. This reaction results in the formation of silver nanoparticles, which are essential for the compound’s conductive properties .
Industrial Production Methods: In industrial settings, this compound is produced using a self-heatable conductive ink method. This method involves mixing silver oxide with 2,2-dimethyloctanoate to create an ink that can generate heat internally, allowing for rapid sintering without the need for external heating instruments .
Chemical Reactions Analysis
Types of Reactions: Silver;2,2-dimethyloctanoate primarily undergoes exothermic reactions. The compound’s anion, 2,2-dimethyloctanoate, thermally dissociates and reacts with silver oxide microparticles, leading to the formation of silver nanoparticles .
Common Reagents and Conditions: The key reagents involved in the reactions of this compound are silver oxide and 2,2-dimethyloctanoic acid. The reaction conditions typically involve heating to around 180°C to trigger the exothermic reaction .
Major Products Formed: The major product formed from the reactions of this compound is silver nanoparticles. These nanoparticles are crucial for the compound’s applications in printed electronics due to their high electrical conductivity .
Scientific Research Applications
Silver;2,2-dimethyloctanoate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used in the development of conductive inks for printed electronics. Its ability to generate heat internally and form silver nanoparticles makes it ideal for creating highly conductive printed circuits .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flexible printed electronics, such as touch screen panels and other display technologies. Its low sintering temperature and high conductivity make it suitable for roll-to-roll manufacturing processes .
Mechanism of Action
The mechanism of action of silver;2,2-dimethyloctanoate involves the thermal dissociation of the 2,2-dimethyloctanoate anion, which reacts with silver oxide microparticles. This reaction produces a massive number of silver atoms, leading to the nucleation and fusion of silver nanoparticles. The exothermic nature of this reaction generates the heat necessary for sintering, resulting in highly conductive silver films .
Comparison with Similar Compounds
- Silver acetate
- Silver nitrate
- Silver oxide
Comparison: Silver;2,2-dimethyloctanoate is unique compared to other silver compounds due to its ability to generate heat internally through an exothermic reaction. This property allows for rapid sintering at lower temperatures, making it highly suitable for applications in printed electronics. In contrast, other silver compounds like silver acetate and silver nitrate typically require external heating sources for sintering .
Properties
IUPAC Name |
silver;2,2-dimethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-4-5-6-7-8-10(2,3)9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKTYXRRXRWPW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one](/img/structure/B8038362.png)
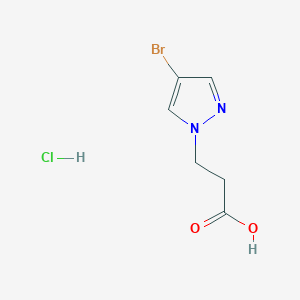
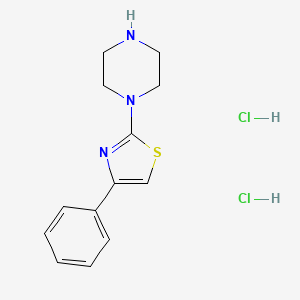
![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;2-hydroxy-5-sulfobenzoic acid](/img/structure/B8038403.png)
![(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8038411.png)

